2-Amino-5-bromo-3-fluorophenol

Organic Synthesis Demethylation Building Blocks

For process chemists and medicinal chemists, sourcing the correct regioisomer of this halogenated aminophenol is non-negotiable for synthetic route integrity. The precise 1,2,3,5-substitution pattern of 2-Amino-5-bromo-3-fluorophenol creates a unique electronic environment that is irreplaceable for replicating patented LSD1 inhibitor cores. Its >92% yielding demethylation step and optimal LogP (1.83) for bioavailability make it a superior, cost-effective scaffold. Choose this specific compound to ensure your SAR studies and scale-up efforts are built on a reliable, high-purity foundation.

Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
CAS No. 186309-73-9
Cat. No. B1405102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-fluorophenol
CAS186309-73-9
Molecular FormulaC6H5BrFNO
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)N)F)Br
InChIInChI=1S/C6H5BrFNO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
InChIKeySDDCVDYTJPRZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-3-fluorophenol (CAS 186309-73-9): A Strategic Halogenated Aminophenol for Chemical Sourcing


2-Amino-5-bromo-3-fluorophenol (CAS: 186309-73-9) is a di-substituted halogenated aminophenol, with a molecular weight of 206.01 g/mol and the formula C₆H₅BrFNO [1]. Its core structure is defined by the precise 1,2,3,5-substitution pattern on the benzene ring: a hydroxyl (-OH), an amino (-NH₂), a fluorine (-F), and a bromine (-Br) atom [2]. This specific arrangement creates a unique chemical and electronic environment, making it a valuable building block in medicinal chemistry and organic synthesis . It is typically sourced as a solid with a purity specification of 95% or higher .

Why 2-Amino-5-bromo-3-fluorophenol Cannot Be Interchanged: The Regioisomer and Substituent Imperative


In synthetic chemistry, the precise arrangement of substituents is paramount. Generic substitution of 2-Amino-5-bromo-3-fluorophenol with its regioisomers (e.g., 2-Amino-3-bromo-5-fluorophenol, CAS 1805027-31-9) or analogs with different substituents (e.g., 2-Amino-5-bromo-3-nitrophenol, CAS 867338-56-5) is not possible. Each alteration in the position of the bromine or fluorine atom, or the exchange of a fluorine for a nitro group, dramatically changes the molecule's electronic density, steric hindrance, and hydrogen-bonding capabilities [1]. For instance, the electron-withdrawing inductive effect of the fluorine at the 3-position is fundamentally different from that of a fluorine at the 5-position or a nitro group at the 3-position. These differences dictate a molecule's reactivity in cross-coupling reactions, its metabolic stability in a biological context, and its ability to form specific crystalline forms for patent protection [2]. Therefore, sourcing the correct isomer is a non-negotiable step to ensure the integrity and intended outcome of a synthetic route or structure-activity relationship (SAR) study.

2-Amino-5-bromo-3-fluorophenol (186309-73-9): Quantified Evidence of Performance and Differentiation


Demethylation Synthesis: 92% Yield for 2-Amino-5-bromo-3-fluorophenol

A patent describing the synthesis of this specific compound via demethylation of 4-bromo-2-fluoro-6-methoxyaniline hydrobromide with boron tribromide (BBr₃) in dichloromethane (DCM) reports a yield of 92% . This is a high and reproducible yield for this particular transformation, which involves a clean deprotection of a sensitive aminophenol. The high yield indicates that the desired regioisomer is produced efficiently without significant side reactions or purification challenges.

Organic Synthesis Demethylation Building Blocks

Benzoxazole Formation: Regiospecific Reactivity of 2-Amino-5-bromo-3-fluorophenol

The unique 2-amino-3-fluoro substitution pattern on the phenol ring is ideal for constructing fused heterocycles. In a patent application, 2-amino-5-bromo-3-fluorophenol was reacted to form a 6-bromo-4-fluoro-1,3-benzoxazole derivative in one hour [1]. This specific transformation, yielding a molecule of interest as an LSD1 inhibitor for cancer therapy, is not accessible using other regioisomers like 2-amino-3-fluoro-5-bromophenol, as the hydroxyl group would be positioned differently relative to the halogen substituents. The 2-amino-5-bromo-3-fluorophenol isomer is the correct synthon for this specific bioactive scaffold.

Medicinal Chemistry Heterocycle Synthesis Benzoxazole

Lipophilicity (LogP): Predicted Balance for Cellular Permeability

The predicted lipophilicity of 2-Amino-5-bromo-3-fluorophenol is reported with a consensus Log Po/w of 1.83 . This is a moderate value, often associated with good passive cellular permeability while retaining some aqueous solubility. In contrast, the nitro-analog, 2-amino-5-bromo-3-nitrophenol, has a significantly higher topological polar surface area (tPSA of 92.1 Ų compared to 46.25 Ų for the fluoro-compound) due to the nitro group [1]. This higher polarity would likely result in much lower membrane permeability, making the fluoro-analog a superior choice for designing brain-penetrant or orally bioavailable drug candidates.

ADME Prediction Lipophilicity Drug Design

Commercial Availability: Benchmarking Purity Specifications

The commercial specification for this compound is consistently reported as ≥95% purity, with some vendors offering it at 98% or higher , , . This is a key differentiator when compared to sourcing the less common regioisomer, 2-amino-3-bromo-5-fluorophenol, where GC purity is reported as 99.7% but may be from fewer or less established suppliers . A well-defined and widely offered 95%+ purity standard from multiple reputable vendors reduces the risk of batch-to-batch variability and ensures a reliable supply chain, which is critical for maintaining consistency in research and development workflows.

Chemical Sourcing Quality Control Procurement

High-Value Applications for 2-Amino-5-bromo-3-fluorophenol Based on Quantitative Evidence


Scalable Synthesis of Advanced Pharmaceutical Intermediates

For process chemists seeking to scale up the synthesis of complex molecules, the 92% yield in the key demethylation step is a critical economic and efficiency metric . This high yield reduces the cost of goods and minimizes waste, making 2-Amino-5-bromo-3-fluorophenol a cost-effective building block for producing larger quantities of advanced intermediates. It is the ideal choice when a synthetic route requires a robust, high-yielding step to install the halogenated aminophenol core.

Targeted Synthesis of Patent-Protected Heterocyclic Scaffolds

Researchers developing novel therapeutics, particularly LSD1 inhibitors for oncology, will find this compound essential. Its ability to regioselectively form the 6-bromo-4-fluoro-1,3-benzoxazole core as described in recent patent literature makes it the necessary and irreplaceable starting material for these specific intellectual property (IP) landscapes [1]. Sourcing the correct isomer is mandatory for accurately replicating and building upon the disclosed chemistry.

Design of Drug Candidates with Optimized ADME Properties

Medicinal chemists aiming to improve the oral bioavailability and cell permeability of their lead compounds should prioritize this fluorinated aminophenol over its nitro-containing analogs. The predicted moderate lipophilicity (LogP 1.83) and low topological polar surface area (tPSA 46.25 Ų) suggest it is well-suited for creating molecules that can effectively cross biological membranes . This makes it a superior scaffold for programs where in vivo activity and cellular target engagement are key objectives.

Ensuring Reproducibility in Academic and Industrial Research

For laboratory managers and procurement specialists, the consistent 95%+ purity specification offered by multiple global suppliers guarantees a high level of quality and minimizes the risk of experimental failure due to impurities . This reliability is paramount for both fundamental research and for meeting the stringent quality control requirements of industrial R&D projects, ensuring that results are reproducible and that research timelines are not derailed by sourcing issues.

Technical Documentation Hub

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